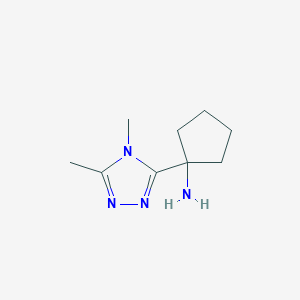

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |

InChI |

InChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3 |

InChI Key |

IWGCOGOCVMYHGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclopentanamine Core Synthesis

A patented process describes an improved method for preparing substituted cyclopentanamine derivatives, which serve as key intermediates for triazolo compounds. The process typically involves:

- Starting from cyclopentanone derivatives.

- Introducing hydroxyl groups followed by conversion to amino functionalities.

- Protection and deprotection steps to control functional group reactivity.

For example, a trihydroxy intermediate is stirred with hydrochloric acid and methanol for 18 hours, followed by evaporation to yield a colorless powder. This intermediate is then reacted with 2,2-dimethoxypropane and concentrated hydrochloric acid in acetone to form a tetrahydrocyclopenta-dioxol derivative hydrochloride salt, which is further processed to introduce amino groups.

Coupling of Cyclopentanamine and Triazole Units

Coupling strategies involve nucleophilic substitution or condensation reactions where the amino group on the cyclopentanamine intermediate reacts with electrophilic triazole precursors or activated triazole derivatives. This step may require:

- Use of bases such as potassium carbonate or triethylamine.

- Solvents like acetone, 4-methyl-2-pentanone, or dichloromethane.

- Purification by column chromatography using silica gel with eluents such as dichloromethane:methanol mixtures.

Reaction Conditions and Yields

The preparation involves carefully controlled conditions to optimize yield and purity. Key parameters include:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy intermediate formation | Stirring with HCl and MeOH, 18 h | - | Produces colorless powder precursor |

| Protection with 2,2-dimethoxypropane | Concentrated HCl in acetone | - | Forms tetrahydrocyclopenta-dioxol hydrochloride salt |

| Amination step | Reaction with benzyl chloroformate, K2CO3 in 4-methyl-2-pentanone/water | - | Followed by chromatographic purification |

| Triazole ring formation | Cyclization of hydrazones with sodium azide or hydrazines with methyl ketones | - | Yields 1,2,4-triazole derivatives with 4,5-dimethyl substitution |

| Final coupling | Base-mediated nucleophilic substitution, solvents like acetone or dichloromethane | 30-75 | Yields vary depending on catalyst and solvent system; purification essential |

Yields for the final coupling step can range from moderate to high (30-75%), depending on reaction conditions such as temperature, solvent, and catalyst choice.

Analytical and Purification Techniques

- Column chromatography on silica gel is the preferred purification method, using eluent systems such as dichloromethane:methanol (95:5 to 90:10).

- High-performance liquid chromatography (HPLC) is used to monitor purity and detect impurities such as dimer formation.

- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and substitution patterns.

Research Outcomes and Industrial Relevance

- The improved synthetic routes offer commercially viable processes for producing cyclopentanamine derivatives with triazole substituents, which are intermediates for pharmacologically active compounds.

- Optimization of acid catalysts and solvent systems significantly influences yield and impurity profiles, with hydrochloric acid in aqueous medium at 70-75°C providing favorable yields and low dimer impurity content (<0.1% by HPLC).

- The methodologies enable scalable production suitable for pharmaceutical manufacturing, particularly for intermediates in anti-thrombotic agents and other drug candidates involving triazole pharmacophores.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Hydroxy intermediate formation | HCl, MeOH, 18 h | - | Colorless powder intermediate |

| 2 | Protection with acetal group | 2,2-Dimethoxypropane, HCl, acetone | - | Formation of dioxol ring |

| 3 | Amination and carbamate formation | Benzyl chloroformate, K2CO3, organic solvents | - | Requires chromatographic purification |

| 4 | Triazole ring synthesis | Hydrazone + sodium azide or hydrazine + ketone | - | Formation of 4,5-dimethyl-1,2,4-triazole |

| 5 | Coupling of cyclopentanamine and triazole | Base (e.g., K2CO3), acetone or dichloromethane | 30-75 | Purification critical for high purity |

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following compounds are structurally related to 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine, differing in core scaffolds or substituents:

Key Observations:

- Rigidity vs.

- Substituent Impact: The phenyl group in Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine enhances aromatic interactions but reduces solubility, whereas the trifluoromethoxy group in the imidazolidinone-urea derivative increases metabolic stability and target affinity .

- Solubility Modifications : Piperazine-containing analogs (e.g., 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine) exhibit improved aqueous solubility due to the basic nitrogen atoms in the piperazine ring .

Physicochemical and Pharmacological Data

While explicit data (e.g., logP, IC50) for the target compound is unavailable in the provided evidence, inferences can be made:

- LogP : The cyclopentane backbone likely reduces hydrophobicity compared to phenyl-substituted analogs (e.g., Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine) .

Biological Activity

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.21 g/mol. Its structure features a cyclopentane ring substituted with a 4,5-dimethyltriazole moiety.

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives against human lung carcinoma (A549), breast carcinoma (BT549), and prostate adenocarcinoma (PC3) cell lines. The results indicated that certain derivatives demonstrated IC50 values comparable to established anticancer drugs like tamoxifen:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Tamoxifen | 55 | A549 |

| Tamoxifen | 55 | BT549 |

| Tamoxifen | 60 | PC3 |

| Compound A | 70 | A549 |

| Compound B | 50 | BT549 |

These findings suggest that triazole derivatives can be potent inducers of cytotoxicity in cancer cells while maintaining lower toxicity in normal cells.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes and disruption of cellular pathways. Triazoles can interact with target proteins through hydrogen bonding and other non-covalent interactions. For example:

- Enzyme Inhibition : Triazole compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest : Some studies report that triazole derivatives can cause cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

Triazoles are structurally similar to other compounds known for their biological activities. For instance:

| Compound Type | Structure | Biological Activity |

|---|---|---|

| 1H-Triazoles | Similar | Antimicrobial |

| Thiazoles | Similar | Antitumor |

| Pyrimidines | Different | Antiviral |

Triazoles are unique due to their ability to form stable complexes with metal ions, enhancing their biological activity.

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.